molecular formula C11H15NO4 B099336 Dimethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate CAS No. 17438-14-1

Dimethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate

Cat. No.: B099336
CAS No.: 17438-14-1
M. Wt: 225.24 g/mol
InChI Key: FKDYIXOYTANTSV-UHFFFAOYSA-N
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Description

Dimethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate is a chemical compound belonging to the class of 1,4-dihydropyridines. It is a derivative of pyridine and is characterized by the presence of two methyl groups at positions 2 and 6, and two ester groups at positions 3 and 5. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Scientific Research Applications

Dimethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various biologically active compounds.

    Biology: The compound is studied for its potential biological activities, including its role as a calcium channel blocker.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

Target of Action

It is known that this compound is used as a hydrogen source in conjugate reduction and organocatalytic reductive amination . This suggests that its targets could be molecules or biochemical pathways that require hydrogen for their functioning or regulation.

Mode of Action

Dimethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate interacts with its targets by providing hydrogen atoms necessary for certain biochemical reactions . This interaction can lead to changes in the structure or function of the target molecules, thereby affecting their role in various biochemical pathways.

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Future Directions

As a hydrogen source in conjugate reduction and organocatalytic reductive amination, “Dimethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate” has potential applications in various fields of organic synthesis . Its role in the mechanism of electrochemical oxidation also opens up new avenues for research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate can be synthesized through the Hantzsch dihydropyridine synthesis. This method involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction typically proceeds under reflux conditions in ethanol or another suitable solvent.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form the corresponding pyridine derivative.

    Reduction: The compound can be reduced to form various hydrogenated derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Pyridine derivatives.

    Reduction: Hydrogenated derivatives.

    Substitution: Various substituted pyridine derivatives.

Comparison with Similar Compounds

  • Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate
  • Di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
  • Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate

Comparison: Dimethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate is unique due to its specific ester groups and methyl substitutions, which influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and potency as a calcium channel blocker. The presence of dimethyl ester groups can also affect its solubility and stability under various conditions.

Properties

IUPAC Name

dimethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-6-8(10(13)15-3)5-9(7(2)12-6)11(14)16-4/h12H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDYIXOYTANTSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(=C(N1)C)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20169820
Record name Dimethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate
Source EPA DSSTox
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Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17438-14-1
Record name 3,5-Dimethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17438-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate
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Record name Dimethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate
Source EPA DSSTox
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Record name Dimethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What unique luminescence properties does Dimethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (DHP) exhibit?

A: While DHP shows weak fluorescence in standard solutions, its fluorescence significantly increases in viscous environments like glycerin and glassy matrices at low temperatures []. This is attributed to the restriction of intramolecular motions that usually quench fluorescence. Interestingly, DHP does not exhibit phosphorescence under these conditions, indicating negligible intersystem crossing (ISC).

Q2: How does introducing an aryl group at the 4-position of DHP affect its photochemical behavior?

A: Adding an aryl group to the DHP structure creates a dyad system (DHP-Ar) with two distinct pi systems []. This allows for energy and electron transfer processes between the DHP and the aryl group. Depending on the nature of the aryl group, this can lead to:

    Q3: What insights into the structure of Dimethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can be gained from crystallographic studies?

    A: X-ray crystallography reveals that the 1,4-dihydropyridine ring in DHP adopts a distinct planar conformation within the crystal structure []. The molecule's remaining non-hydrogen atoms are nearly coplanar with this ring. This specific conformation is primarily determined by intramolecular non-classical C—H⋯O hydrogen bonding interactions. These structural insights are crucial for understanding the compound's interactions in various chemical environments.

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